Tos-PEG3-CH2CO2H Tos-PEG3-CH2CO2H Tos-PEG3-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 1807537-35-4
VCID: VC0545612
InChI: InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O
Molecular Formula: C13H18O7S
Molecular Weight: 318.34

Tos-PEG3-CH2CO2H

CAS No.: 1807537-35-4

Cat. No.: VC0545612

Molecular Formula: C13H18O7S

Molecular Weight: 318.34

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tos-PEG3-CH2CO2H - 1807537-35-4

Specification

CAS No. 1807537-35-4
Molecular Formula C13H18O7S
Molecular Weight 318.34
IUPAC Name 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)
Standard InChI Key QQHWSZBWDYTXGD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structure

Tos-PEG3-CH2CO2H, with the IUPAC name 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid, is a functionalized polyethylene glycol derivative with a CAS number of 1807537-35-4. This compound has a molecular formula of C13H18O7S and a molecular weight of 318.34 g/mol. The structure features three key components: a tosyl (Tos) group acting as an excellent leaving group, a triethylene glycol (PEG3) spacer providing water solubility, and a terminal carboxylic acid enabling diverse conjugation chemistry.

The compound's structural identifiers provide precise chemical definition:

Structural IdentifierValue
Molecular FormulaC13H18O7S
Molecular Weight318.34 g/mol
Standard InChIInChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)
Standard InChIKeyQQHWSZBWDYTXGD-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O

Physical and Chemical Properties

Fundamental Properties

Tos-PEG3-CH2CO2H exhibits physical and chemical properties that make it particularly useful in research applications:

PropertyValue
AppearanceSolid powder
Boiling Point512.8±40.0 °C (Predicted)
Density1.306±0.06 g/cm³ (Predicted)
pKa3.39±0
SolubilitySoluble in DMSO and other polar organic solvents
Shelf Life>3 years (when stored properly)

The compound's PEG3 spacer contributes significant hydrophilicity, improving solubility in aqueous media while the tosyl group provides reactivity for nucleophilic substitution reactions. The terminal carboxylic acid (pKa ~3.39) allows for pH-dependent charge state modifications and enables conjugation chemistry through amide bond formation .

Storage DurationRecommended Conditions
Short-term (days to weeks)0-4°C, dry, dark environment
Long-term (months to years)-20°C, dry, dark environment
Stability ConsiderationsAvoid extended exposure to moisture and strong bases

When properly stored, the compound maintains >98% purity with a shelf life exceeding three years, making it suitable for long-term research applications.

Synthesis Methodologies

General Synthetic Approach

Tos-PEG3-CH2CO2H synthesis typically follows a multi-step process involving selective functionalization of triethylene glycol:

  • Tosylation of triethylene glycol using tosyl chloride in the presence of a suitable base

  • Oxidation or substitution reactions to introduce the terminal carboxylic acid functionality

  • Purification procedures to ensure high purity (>98%) of the final product

The reaction generally proceeds through nucleophilic substitution mechanisms, with the tosyl group introduced through reaction with tosyl chloride in the presence of bases such as pyridine or triethylamine.

Optimization Parameters

Synthetic optimization for Tos-PEG3-CH2CO2H production typically focuses on several key parameters:

ParameterOptimization Considerations
Reaction TemperatureTypically 0-25°C for tosylation; controlled to minimize side reactions
Base SelectionPyridine or triethylamine commonly used; affects reaction rate and selectivity
Purification MethodColumn chromatography or recrystallization; critical for achieving >98% purity
Reaction TimeMonitored to maximize yield while minimizing hydrolysis of the tosyl group

Applications in Biochemistry and Pharmaceutical Research

Bioconjugation Applications

Tos-PEG3-CH2CO2H serves as a versatile linker in bioconjugation chemistry, where it facilitates the connection of biomolecules to surfaces, therapeutic agents, or diagnostic tools. The compound's dual functionality enables sophisticated conjugation strategies:

Application AreaMechanismAdvantage
Protein ModificationCarboxylic acid forms amide bonds with protein aminesMaintains protein activity while adding functionality
Nucleic Acid ConjugationTosyl group enables attachment to modified nucleic acidsImproves nucleic acid delivery and stability
Surface FunctionalizationPEG spacer reduces non-specific interactionsEnhances biocompatibility of materials and devices

Pharmaceutical Development

In drug development, Tos-PEG3-CH2CO2H contributes to multiple pharmaceutical technologies:

  • As a linker in antibody-drug conjugates (ADCs), improving drug targeting and reducing off-target effects

  • In PEGylation strategies to enhance pharmacokinetic properties of therapeutic proteins and peptides

  • For chemical modification of small molecule drugs to improve solubility and bioavailability

Molecular Imaging Applications

Research has demonstrated the value of Tos-PEG3-CH2CO2H in developing advanced molecular imaging probes. A notable study by Sano et al. showed that short PEG-linkers, including Tos-PEG3-CH2CO2H, significantly improved the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. This application has important implications for cancer detection and intraoperative guidance technologies.

Comparative Analysis with Related Compounds

Structure-Property Relationships

Tos-PEG3-CH2CO2H belongs to a family of related PEG-based linkers that vary primarily in their PEG chain length. This structural variation significantly impacts their physical properties and applications:

CompoundPEG UnitsSolubility ProfileReactivity PatternApplication Considerations
Tos-PEG2-CH2CO2H2Moderate water solubilityHigher reactivity due to reduced steric hindranceSuitable when compact linker dimension is critical
Tos-PEG3-CH2CO2H3Balanced hydrophilicityOptimal balance between reactivity and solubilityVersatile for most bioconjugation applications
Tos-PEG4-CH2CO2H4Enhanced water solubilitySlightly reduced reactivity due to increased flexibilityPreferred for highly hydrophobic conjugates

The three-unit PEG chain in Tos-PEG3-CH2CO2H provides an optimal balance of water solubility, flexibility, and reactivity for most bioconjugation applications, explaining its widespread use in research settings.

Functional Comparisons

When compared with other chemical linkers and reagents, Tos-PEG3-CH2CO2H offers several advantages:

  • Unlike maleimide-based linkers, the tosyl group is less susceptible to hydrolysis under physiological conditions

  • Compared to NHS ester reagents, Tos-PEG3-CH2CO2H offers greater stability during storage

  • The PEG3 spacer provides superior water solubility compared to alkyl chain-based linkers

Research Applications and Findings

Optical Imaging Probe Development

In molecular imaging research, Tos-PEG3-CH2CO2H has demonstrated significant value as evidenced by studies focusing on activatable imaging probes. The compound's ability to serve as an effective linker between antibodies and fluorescent dyes has advanced the development of targeted imaging technologies.

Drug Delivery Systems

Research into targeted drug delivery has utilized Tos-PEG3-CH2CO2H to create conjugates with improved pharmacokinetic properties. The PEG3 spacer helps overcome challenges related to solubility, stability, and bioavailability of therapeutic compounds.

AspectRecommendation
Personal Protective EquipmentGloves, lab coat, and safety glasses
Workspace RequirementsWell-ventilated area or fume hood for weighing and solution preparation
Disposal ConsiderationsFollow institutional guidelines for chemical waste
Contamination PreventionUse dedicated tools to prevent cross-contamination

Troubleshooting Experimental Issues

When working with Tos-PEG3-CH2CO2H in research settings, several common challenges may arise:

  • Hydrolysis of the tosyl group in aqueous buffers at high pH

  • Limited solubility in some reaction media

  • Potential side reactions during bioconjugation

Researchers can address these challenges by controlling reaction pH, using appropriate co-solvents, and optimizing reaction conditions through careful monitoring.

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